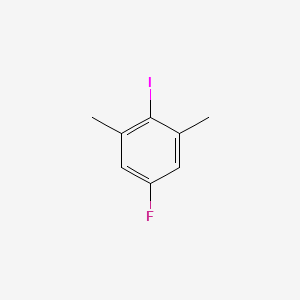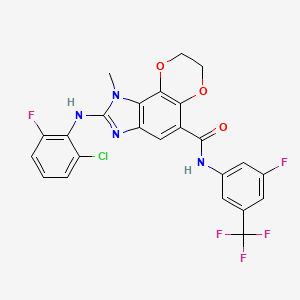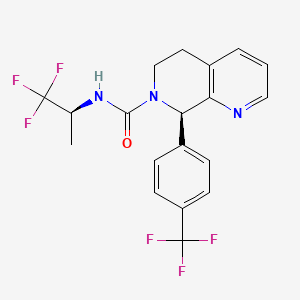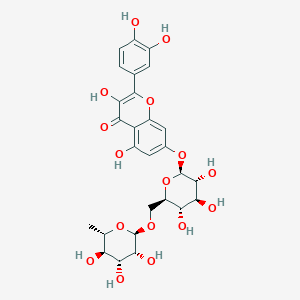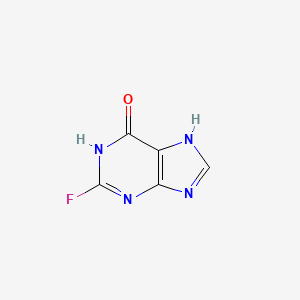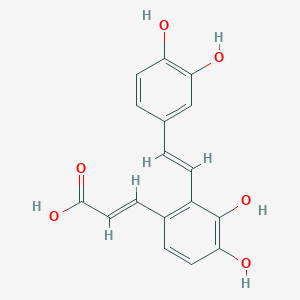
salvianolic acid F
Übersicht
Beschreibung
Salvianolic acid F is a phenolic acid compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of a group of water-soluble phenolic acids known for their potent antioxidant properties. This compound, along with other salvianolic acids, has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases, fibrosis, and cancer .
Wirkmechanismus
Target of Action
Salvianolic acids, including Salvianolic Acid F, have been found to interact with several targets. These include vascular endothelial cells, aortic smooth muscle cells, and cardiomyocytes . They also target genes associated with inflammation, such as PTGS1 and PTGS2 . These targets play crucial roles in various physiological processes, including inflammation and cardiovascular function .
Mode of Action
Salvianolic acids interact with their targets in several ways. They act as reactive oxygen species scavengers , reducing oxidative stress . They also reduce leukocyte-endothelial adherence and inhibit inflammation and metalloproteinases expression from aortic smooth muscle cells . Additionally, they can competitively bind to target proteins, interrupting protein-protein interactions .
Biochemical Pathways
Salvianolic acids affect several biochemical pathways. They have been found to inhibit apoptosis by targeting the JNK/Akt pathway and the NF-κB pathway . They also modulate signal transduction within fibroblasts and cancer cells .
Pharmacokinetics
The pharmacokinetics of salvianolic acids have been studied in humans. They have been found to have good druggability . The main pharmacokinetic parameter of salvianolic acids, assessed by the power model, was the lack of proportionality with the dose range after single dosing .
Result of Action
The action of salvianolic acids results in several molecular and cellular effects. They have potent anti-oxidative capabilities due to their polyphenolic structure . They also promote the apoptosis of cancer cells and inhibit cancer-associated epithelial-mesenchymal transition processes .
Action Environment
Environmental factors can influence the action of salvianolic acids. For example, overexpression of reactive oxygen species and hypoxia in the tissue microenvironment can disrupt normal tissue repair and regeneration, contributing to the development of fibrosis, dysfunction, and severity of cardiovascular diseases .
Biochemische Analyse
Biochemical Properties
Salvianolic acid F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its polyphenolic structure, which gives it potent anti-oxidative capabilities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as a reactive oxygen species scavenger, reducing leukocyte-endothelial adherence, inhibiting inflammation, and regulating immune function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with target proteins, interrupting protein-protein interactions, and influencing gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of salvianolic acid F involves several steps, including extraction, purification, and synthesis. The extraction process typically uses solvents such as ethanol or methanol to isolate the compound from the plant material. Purification is achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC) and preparative chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale extraction and purification equipment. The process begins with the extraction of the raw material using solvents, followed by purification using chromatographic methods. The final product is then subjected to quality control measures to ensure its purity and potency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Salvianolsäure F unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat werden verwendet, um Salvianolsäure F zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um Salvianolsäure F zu reduzieren.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Salvianolsäure F, die eine verbesserte biologische Aktivität und verbesserte pharmakokinetische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Salvianolsäure F hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Chemie von Phenolsäuren und zur Entwicklung neuer Synthesemethoden verwendet.
Biologie: Untersucht wegen seiner antioxidativen und entzündungshemmenden Eigenschaften, die in verschiedenen biologischen Systemen vorteilhaft sind.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, Fibrose und Krebs. .
5. Wirkmechanismus
Der Wirkmechanismus von Salvianolsäure F umfasst mehrere molekulare Ziele und Signalwege:
Antioxidative Aktivität: Salvianolsäure F wirkt als Radikalfänger für reaktive Sauerstoffspezies, reduziert oxidativen Stress und schützt Zellen vor Schäden.
Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen und reduziert die Adhäsion von Leukozyten an Endothelzellen.
Antifibrotische Aktivität: Salvianolsäure F moduliert die Expression von Metalloproteinasen und anderen Enzymen, die an der Umgestaltung der extrazellulären Matrix beteiligt sind.
Antitumor-Eigenschaften: Es fördert die Apoptose in Krebszellen und hemmt krebsassoziierte Epithel-Mesenchym-Transitionsprozesse.
Vergleich Mit ähnlichen Verbindungen
Salvianolsäure F gehört zu einer Gruppe von Salvianolsäuren, zu denen Salvianolsäure A, Salvianolsäure B und Salvianolsäure C gehören. Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich aber in ihrer Wirksamkeit und ihren spezifischen Wirkungen .
Salvianolsäure A: Bekannt für seine starken antioxidativen und entzündungshemmenden Eigenschaften.
Salvianolsäure B: Die am häufigsten vorkommende und am besten untersuchte Salvianolsäure mit starken kardiovaskulär-schützenden Wirkungen.
Salvianolsäure C: Zeigt ähnliche antioxidative Eigenschaften, ist aber weniger wirksam als Salvianolsäure A und B.
Salvianolsäure F zeichnet sich durch seine einzigartige Kombination aus antioxidativen, entzündungshemmenden und antifibrotischen Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und therapeutische Entwicklungen macht .
Eigenschaften
IUPAC Name |
(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c18-13-6-2-10(9-15(13)20)1-5-12-11(4-8-16(21)22)3-7-14(19)17(12)23/h1-9,18-20,23H,(H,21,22)/b5-1+,8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWRMOKQNWQBD-LZSLGQGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C=CC(=C2O)O)C=CC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347060 | |
| Record name | (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158732-59-3 | |
| Record name | (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




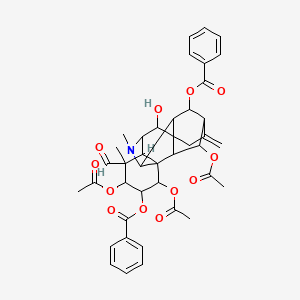
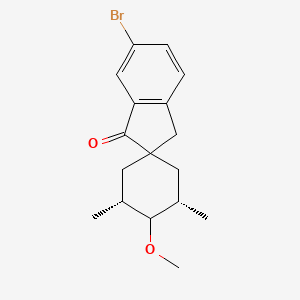
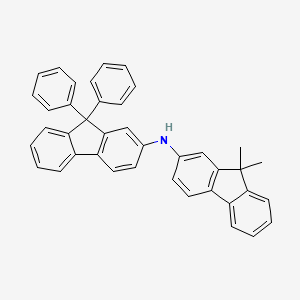
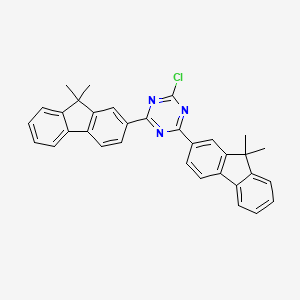
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
